2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16305373
Molecular Formula: C27H29N5O2S2
Molecular Weight: 519.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5O2S2 |
|---|---|
| Molecular Weight | 519.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H29N5O2S2/c1-2-29-15-17-30(18-16-29)24-21(25(33)31-13-7-6-12-23(31)28-24)19-22-26(34)32(27(35)36-22)14-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-13,19H,2,8,11,14-18H2,1H3/b22-19- |
| Standard InChI Key | WBJCBWOVXHOKIJ-QOCHGBHMSA-N |
| Isomeric SMILES | CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
| Canonical SMILES | CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
Introduction
2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound featuring a pyrido[1,2-a]pyrimidin-4-one core. This structure incorporates an ethylpiperazine substituent and a thiazolidinone moiety, contributing to its distinctive chemical properties and potential biological activities. The compound's molecular formula and weight are not explicitly mentioned in the available literature, but similar compounds typically have a molecular weight in the range of 400-500 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
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Initial Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This involves condensation reactions or cyclization processes.
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Introduction of the Ethylpiperazine Substituent: Often achieved through nucleophilic substitution reactions.
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Formation of the Thiazolidinone Moiety: Involves reactions with thio-containing reagents.
Each reaction requires careful control of conditions such as temperature, pH, and solvent to ensure high yields and purity.
Biological Activities
Compounds with similar structural features have been reported to exhibit various biological activities, including:
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Antimicrobial Properties: The thiazolidinone moiety is known for its antimicrobial effects.
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Potential Anticancer Properties: The complex structure may allow interaction with various biological targets, suggesting potential anticancer activities.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Thiazolidinone moiety contributes to antimicrobial effects |
| Potential Anticancer | Complex structure may interact with multiple biological targets |
Research Findings and Future Directions
Understanding how 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one interacts with biological systems is crucial. Interaction studies typically involve spectroscopic methods (e.g., NMR, IR) and biological assays to elucidate its mechanism of action and potential therapeutic roles.
Future research should focus on:
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Detailed Pharmacological Profiling: To fully understand its potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: To optimize the compound's biological activities.
Despite the lack of specific data on this compound in the available literature, its structural features suggest significant potential for biological applications, warranting further investigation.
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